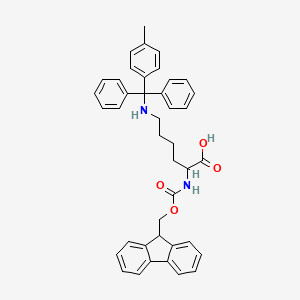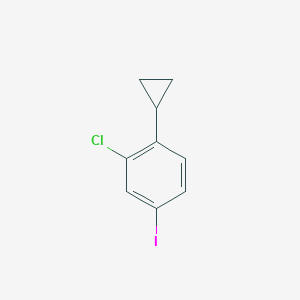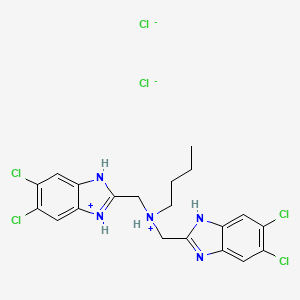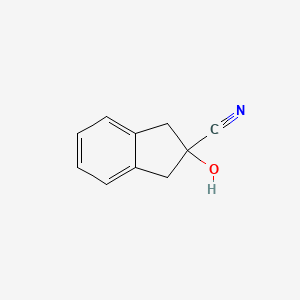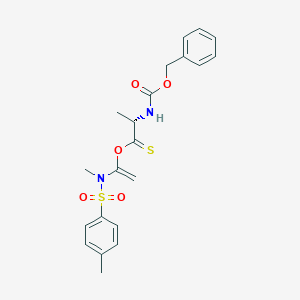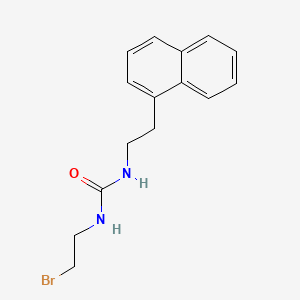
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is a complex organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 2-(1-naphthyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- typically involves the reaction of 1-(2-bromoethyl)naphthalene with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and ethyl groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Various substituted urea derivatives.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Reduced naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The naphthyl group is known for its bioactivity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- involves its interaction with molecular targets through its reactive bromine and naphthyl groups. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The naphthyl group can engage in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromoethyl)naphthalene
- 2-Bromoethyl N-(1-naphthyl)carbamate
- Naphthylurea derivatives
Uniqueness
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- stands out due to the combination of its urea backbone with both a 2-bromoethyl and a 2-(1-naphthyl)ethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
102434-32-2 |
|---|---|
Molekularformel |
C15H17BrN2O |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(2-naphthalen-1-ylethyl)urea |
InChI |
InChI=1S/C15H17BrN2O/c16-9-11-18-15(19)17-10-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,17,18,19) |
InChI-Schlüssel |
MCBJTMUMVUJPLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)NCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


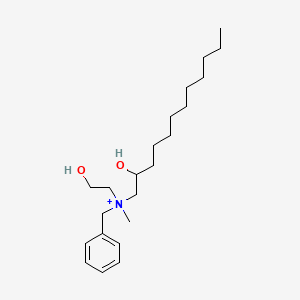

![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
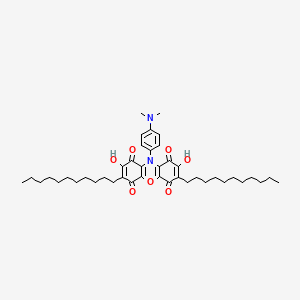
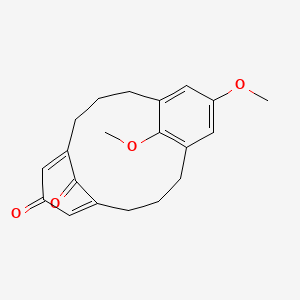
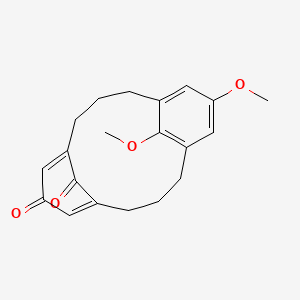
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
